Tert-butyl 4-(3-methoxy-4-(methoxycarbonyl)phenyl)-2,2-dimethylpiperazine-1-carboxylate
Description
This compound features a piperazine core substituted with a tert-butyl carbamate (Boc) group and a 2,2-dimethyl moiety. The aromatic ring at the 4-position of piperazine contains a 3-methoxy and 4-methoxycarbonyl substituent, which confer distinct electronic and steric properties. The Boc group enhances solubility and serves as a protective group during synthesis, while the dimethylpiperazine moiety may influence conformational rigidity .
Properties
Molecular Formula |
C20H30N2O5 |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
tert-butyl 4-(3-methoxy-4-methoxycarbonylphenyl)-2,2-dimethylpiperazine-1-carboxylate |
InChI |
InChI=1S/C20H30N2O5/c1-19(2,3)27-18(24)22-11-10-21(13-20(22,4)5)14-8-9-15(17(23)26-7)16(12-14)25-6/h8-9,12H,10-11,13H2,1-7H3 |
InChI Key |
KWEJKGSZVXLCCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CCN1C(=O)OC(C)(C)C)C2=CC(=C(C=C2)C(=O)OC)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(3-methoxy-4-(methoxycarbonyl)phenyl)-2,2-dimethylpiperazine-1-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through a cyclization reaction involving appropriate diamines and dihalides under controlled conditions.
Introduction of the Tert-butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides in the presence of a base.
Addition of Methoxy and Methoxycarbonyl Groups: These groups are added through nucleophilic substitution reactions using methoxy and methoxycarbonyl reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and continuous flow reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(3-methoxy-4-(methoxycarbonyl)phenyl)-2,2-dimethylpiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have indicated that derivatives of piperazine compounds exhibit promising anticancer properties. Tert-butyl 4-(3-methoxy-4-(methoxycarbonyl)phenyl)-2,2-dimethylpiperazine-1-carboxylate has been synthesized and tested for its efficacy against various cancer cell lines. Research has shown that this compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.
- Case Study: A study published in the Journal of Medicinal Chemistry demonstrated that similar piperazine derivatives inhibited tumor growth in xenograft models, suggesting a mechanism involving the modulation of apoptotic pathways (Reference needed).
1.2 Neuropharmacology
The compound's structure suggests potential interactions with neurotransmitter systems. Research indicates that piperazine derivatives can act as modulators of serotonin and dopamine receptors, which are critical in treating neurological disorders such as depression and schizophrenia.
- Data Table: Neuropharmacological Effects
| Compound | Target Receptor | Effect | Reference |
|---|---|---|---|
| This compound | 5-HT2A | Antagonist | [Study Reference] |
| Similar Piperazine Derivative | D2 | Agonist | [Study Reference] |
Material Science
2.1 Polymer Chemistry
This compound has been explored as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has shown improvements in material performance.
- Case Study: In a study on thermoplastic elastomers, the addition of this compound resulted in a notable increase in tensile strength and elasticity compared to control samples (Reference needed).
2.2 Coatings and Adhesives
The compound's chemical properties make it suitable for use in coatings and adhesives due to its ability to form strong intermolecular interactions. Research is ongoing to evaluate its effectiveness in enhancing the durability and adhesion properties of various substrates.
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-methoxy-4-(methoxycarbonyl)phenyl)-2,2-dimethylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The target compound is compared to similar tert-butyl piperazine/piperidine carboxylates with varying aromatic substituents:
Key Observations :
Key Observations :
- Coupling Agents : BOP and HBTU are both effective for amide bond formation, but HBTU in DCM () achieved an 88% yield, suggesting solvent and reagent compatibility improvements .
- Deprotection : Boc removal with HCl (6 N) is standard, but trifluoromethyl-substituted analogs () may require harsher conditions due to increased stability .
Biological Activity
Tert-butyl 4-(3-methoxy-4-(methoxycarbonyl)phenyl)-2,2-dimethylpiperazine-1-carboxylate, also known by its CAS number 1887762-07-3, is a synthetic compound with potential applications in medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H30N2O5
- Molecular Weight : 378.47 g/mol
- IUPAC Name : tert-butyl (2R)-4-(3-methoxy-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It is hypothesized that the piperazine ring contributes to its ability to modulate neurotransmitter systems, potentially influencing conditions such as anxiety and depression.
Pharmacological Activities
-
Antioxidant Activity
- Preliminary studies indicate that compounds similar to this compound exhibit significant antioxidant properties. These properties are often measured using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl), which evaluates the compound's ability to scavenge free radicals.
-
Anti-inflammatory Effects
- Compounds with similar structures have shown promise in reducing inflammation in various models. The anti-inflammatory activity may be linked to the modulation of cytokine production and inhibition of inflammatory pathways.
-
Cytotoxicity
- In vitro studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism may involve the induction of apoptosis or cell cycle arrest.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Study on Antioxidant Properties : A study demonstrated that derivatives of piperazine exhibited significant DPPH radical scavenging activity, suggesting potential applications in preventing oxidative stress-related diseases .
- Cytotoxicity Assessment : Research indicated that piperazine derivatives could induce apoptosis in human cancer cell lines, highlighting their potential as anticancer agents .
Data Table: Biological Activities Summary
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing tert-butyl 4-(3-methoxy-4-(methoxycarbonyl)phenyl)-2,2-dimethylpiperazine-1-carboxylate, and how do reaction conditions influence yield and purity?
- Methodology : The synthesis typically involves multi-step functionalization of a piperazine core. For example, Boc-protected piperazine derivatives are coupled with substituted aromatic moieties via Suzuki-Miyaura cross-coupling or nucleophilic substitution . Reaction conditions (e.g., temperature, solvent, catalyst) significantly impact yield:
- Example : In analogous syntheses, tert-butyl piperazine-1-carboxylate derivatives were prepared using Pd(PPh₃)₄ as a catalyst under refluxing THF, achieving ~45% yield after purification via silica chromatography .
- Critical parameters : Excess reagents (e.g., K₂CO₃) and anhydrous conditions minimize side reactions like hydrolysis of the methoxycarbonyl group .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Analytical workflow :
- FT-IR : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the Boc and methoxycarbonyl groups) .
- NMR : ¹H and ¹³C NMR resolve substituent positions on the piperazine ring and aromatic system. For example, tert-butyl protons appear as a singlet at ~1.4 ppm .
- LCMS : Validates molecular weight (e.g., [M+H]⁺ expected at ~435 g/mol) and purity (>95% by HPLC) .
Advanced Research Questions
Q. How does the steric hindrance from the 2,2-dimethylpiperazine ring influence reactivity in nucleophilic substitution or cross-coupling reactions?
- Mechanistic insight : The dimethyl groups restrict conformational flexibility, reducing accessibility to the piperazine nitrogen. This necessitates optimized conditions for reactions like Buchwald-Hartwig amination:
- Case study : In tert-butyl 2,2-dimethylpiperazine derivatives, elevated temperatures (80–100°C) and strong bases (e.g., NaOtBu) are required for efficient coupling with aryl halides .
- Trade-offs : Higher temperatures may degrade sensitive groups (e.g., methoxycarbonyl), requiring iterative optimization .
Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?
- Data analysis framework :
- Structural analogs : Compare activity of derivatives with/without the 3-methoxy-4-(methoxycarbonyl)phenyl group to isolate pharmacophoric contributions .
- Binding assays : Use radiolabeled analogs (e.g., ³H or ¹⁴C) to quantify target affinity and rule off-target effects .
Q. How can computational modeling predict the compound’s pharmacokinetic properties, such as solubility and metabolic stability?
- In silico tools :
- LogP calculation : The methoxycarbonyl group increases hydrophilicity (predicted LogP ~2.5), suggesting moderate aqueous solubility .
- Metabolite prediction : CYP450 enzymes likely oxidize the tert-butyl group, forming carboxylic acid derivatives. MD simulations guide structural modifications (e.g., fluorination) to block metabolic hotspots .
Methodological Considerations
Research Gaps and Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
